molecular formula C13H15ClO4 B1472120 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate CAS No. 1422510-01-7

1,5-dimethyl 3-(3-chlorophenyl)pentanedioate

Cat. No.: B1472120
CAS No.: 1422510-01-7
M. Wt: 270.71 g/mol
InChI Key: RFPJJRLQNIRTJE-UHFFFAOYSA-N
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Description

It has the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is characterized by the presence of a chlorophenyl group attached to a pentanedioate backbone, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate typically involves the esterification of 3-(3-chlorophenyl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent reaction conditions ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl 3-(3-chlorophenyl)pentanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: 3-(3-chlorophenyl)pentanedioic acid.

    Reduction: Dimethyl 3-(3-chlorophenyl)pentanediol.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1,5-dimethyl 3-(3-chlorophenyl)pentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-(4-chlorophenyl)pentanedioate
  • Dimethyl 3-(2-chlorophenyl)pentanedioate
  • Dimethyl 3-(3-bromophenyl)pentanedioate

Uniqueness

1,5-dimethyl 3-(3-chlorophenyl)pentanedioate is unique due to the specific positioning of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable entity in scientific research and industrial applications .

Properties

IUPAC Name

dimethyl 3-(3-chlorophenyl)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-17-12(15)7-10(8-13(16)18-2)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPJJRLQNIRTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chlorobenzaldehyde (5 mL, 44.1 mmol), methyl 3-oxobutanoate (9.53 mL, 88 mmol), piperidine (0.654 mL, 6.62 mmol) in MeOH (14.71 mL) were stirred at rt. Over time, the yellow solution turned cloudy, and finally too thick to stir. The solid-like reaction mixture was kept at rt overnight. MeOH (20 mL) was then added, and the yellow solid was broken apart using a spatula, chilled in an ice-water bath and filtered. The solid was washed with cold MeOH (2×10 mL) and then air-dried. A yellowish solid was obtained and the solid was suspended in MeOH (10 mL), then NaOMe (41 mL, 179 mmol, 25% wt in MeOH), followed by water (3.4 mL, 189 mmol) were added. The reaction was warmed to reflux (80-85° C.). During the course of reaction, the suspension became very hard to stir, and additional MeOH (40 mL) was added. After 7 h, the reaction was cooled to rt, and left at rt for 2 days. Water was added to the solid-like reaction mixture to give a brown solution. The reaction mixture was concentrated to remove MeOH, and the residue extracted with EtOAc. The aqueous layer was acidified with concentrated HCl to pH<3, then extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and concentrated. The orange oil obtained was dissolved in MeOH (50 mL), then concentrated HCl (0.63 mL) was added, and the mixture was heated at reflux (80° C. in an oil bath). After 6 h, the reaction was cooled to rt and then the reaction was concentrated to remove ⅔ of the MeOH. Water was then added, and a brown oil separated out. The solution was concentrated to remove all organics. The brown oil at the bottom solidified overnight. The solid was filtered, washed with water, air-dried and then dried in a vacuum oven (50° C.) for 2 h, to give a brown solid. The crude solid was purified by silica gel chromatography to give the desired product as a yellow oil (6.23 g, 52%). MS (ESI) m/z: 292.9 (M+Na)+.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
9.53 mL
Type
reactant
Reaction Step Four
Quantity
0.654 mL
Type
reactant
Reaction Step Four
Name
Quantity
14.71 mL
Type
reactant
Reaction Step Four
Name
NaOMe
Quantity
41 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Name
Quantity
40 mL
Type
reactant
Reaction Step Nine
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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